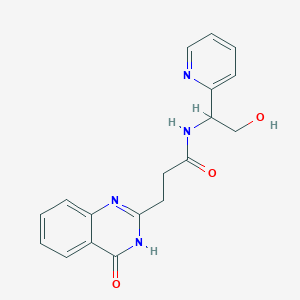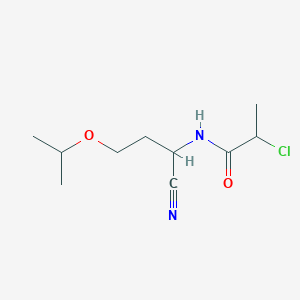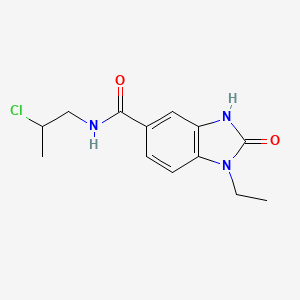![molecular formula C8H12ClN3O3 B7432146 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7432146.png)
5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide, also known as CPMA, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPMA is a synthetic compound that belongs to the oxazole family, which is known for its diverse biological activities. In
作用機序
The mechanism of action of 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide is not yet fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of certain enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the growth of bacterial strains by disrupting their cell membranes.
実験室実験の利点と制限
One of the advantages of using 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide in lab experiments is its diverse biological activities. This compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a valuable tool for studying these biological processes. Additionally, this compound is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in certain cell lines at high concentrations. Additionally, this compound has been found to exhibit genotoxicity in some assays. Therefore, caution should be taken when using this compound in experiments, and appropriate safety measures should be followed.
将来の方向性
There are several future directions for research on 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide. One area of interest is the development of this compound-based therapeutics for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the development of new synthetic methods for this compound could lead to the discovery of novel analogs with improved biological activities.
合成法
5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide can be synthesized through a multistep process that involves the reaction of various chemical intermediates. The first step involves the reaction of 2-chloropropanoyl chloride with 2-aminoethanol to form 5-chloro-2-hydroxy-N-(2-hydroxyethyl) acetamide. This intermediate is then treated with triethylamine to form 5-chloro-N-(2-hydroxyethyl) acetamide. The final step involves the reaction of this intermediate with 4,5-dihydro-1,2-oxazole-3-carboxylic acid to form this compound.
科学的研究の応用
5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. This compound has also been found to exhibit antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
5-[(2-chloropropanoylamino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O3/c1-4(9)8(14)11-3-5-2-6(7(10)13)12-15-5/h4-5H,2-3H2,1H3,(H2,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIZUURFHUBASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CC(=NO1)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1,3-benzodioxol-4-ylsulfonyl-[4-(2-methylimidazol-1-yl)butyl]amino]-N-methylacetamide](/img/structure/B7432064.png)
![N-[3-(1-benzofuran-2-carbonylamino)butyl]pyridazine-4-carboxamide](/img/structure/B7432065.png)
![2-[2-[cyclopropyl(propan-2-yl)amino]ethyl-(4-methoxy-3,5-dimethylphenyl)sulfonylamino]-N-methylacetamide](/img/structure/B7432069.png)
![2-[(4-methoxy-3,5-dimethylphenyl)sulfonyl-[2-[3-methoxypropyl(methyl)amino]ethyl]amino]-N-methylacetamide](/img/structure/B7432072.png)
![2-[2,3-dihydro-1-benzofuran-7-ylsulfonyl-[4-(2-methylimidazol-1-yl)butyl]amino]-N-methylacetamide](/img/structure/B7432074.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(2-methylidenebutyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432085.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432093.png)
![N-(2-bromoprop-2-enyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432098.png)

![N-[2-[(6-chloro-4-oxo-3H-quinazolin-2-yl)methyl-ethylamino]ethyl]-2-cyclopentylacetamide](/img/structure/B7432120.png)


![3-cyclopropyl-N-[2-(methylcarbamoylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7432144.png)
![2-chloro-1-(3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)propan-1-one](/img/structure/B7432162.png)
